
Benzyl (4-methoxybenzyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (4-methoxybenzyl)carbamate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a benzyl group and a 4-methoxybenzyl group attached to a carbamate moiety. This compound is often used in organic synthesis as a protecting group for amines due to its stability and ease of removal under specific conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl (4-methoxybenzyl)carbamate typically involves the reaction of benzyl chloroformate with 4-methoxybenzylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: Benzyl (4-methoxybenzyl)carbamate undergoes various chemical reactions, including:
Hydrogenolysis: Removal of the benzyl group using hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like cerium(IV) ammonium nitrate.
Substitution: The carbamate group can be substituted with other nucleophiles under acidic or basic conditions.
Common Reagents and Conditions:
Hydrogenolysis: Palladium on carbon (Pd/C) catalyst, hydrogen gas.
Oxidation: Cerium(IV) ammonium nitrate (CAN).
Substitution: Acidic or basic conditions depending on the desired substitution.
Major Products Formed:
Hydrogenolysis: Benzylamine and 4-methoxybenzyl alcohol.
Oxidation: 4-Hydroxybenzyl carbamate.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Benzyl (4-methoxybenzyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in multi-step organic synthesis.
Biology: Employed in the synthesis of biologically active molecules and peptides.
Medicine: Utilized in the development of pharmaceuticals where selective protection and deprotection of functional groups are required.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of benzyl (4-methoxybenzyl)carbamate primarily involves its role as a protecting group. The carbamate moiety stabilizes the amine group, preventing it from reacting with other reagents during synthesis. The benzyl and 4-methoxybenzyl groups can be selectively removed under specific conditions, allowing for the controlled release of the protected amine .
Comparison with Similar Compounds
Benzyl carbamate: Similar structure but lacks the methoxy group.
4-Methoxybenzyl carbamate: Similar structure but lacks the benzyl group.
tert-Butyloxycarbonyl (Boc) carbamate: Another common protecting group for amines, removed under acidic conditions.
Uniqueness: Benzyl (4-methoxybenzyl)carbamate is unique due to the presence of both benzyl and 4-methoxybenzyl groups, which provide additional stability and selective deprotection options compared to other carbamates. This makes it particularly useful in complex organic syntheses where multiple protecting groups are required .
Properties
Molecular Formula |
C16H17NO3 |
|---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
benzyl N-[(4-methoxyphenyl)methyl]carbamate |
InChI |
InChI=1S/C16H17NO3/c1-19-15-9-7-13(8-10-15)11-17-16(18)20-12-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,17,18) |
InChI Key |
BESNMQYSMQSNTP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



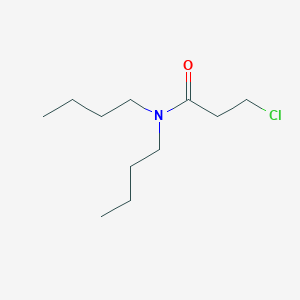
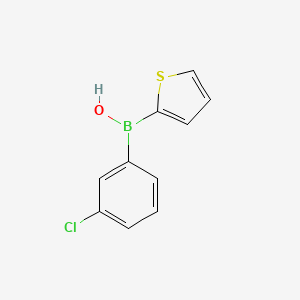
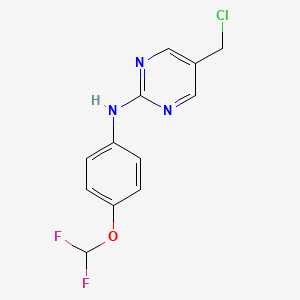

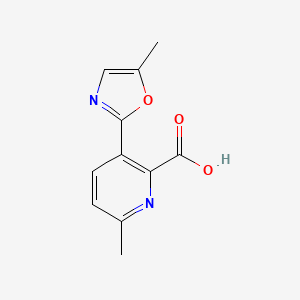


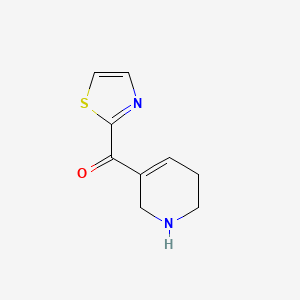
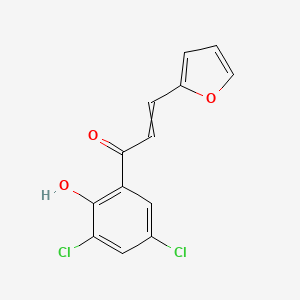

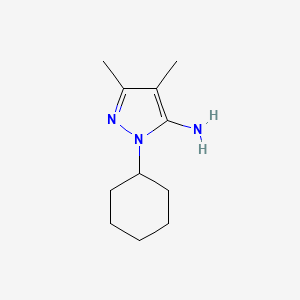
![4-(3-Bromopent-1-yn-1-yl)-6-chloro-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13866332.png)
![[1-[2-(4-Nitrophenyl)ethyl]piperidin-3-yl]methanol](/img/structure/B13866343.png)
